molecular formula C22H20N2O2 B2950296 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941992-94-5

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2950296
CAS No.: 941992-94-5
M. Wt: 344.414
InChI Key: SPPMISJMSBZYIE-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene carboxamide core linked to a substituted phenyl group.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-14-17(11-12-20(15)24-13-5-10-21(24)25)23-22(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPMISJMSBZYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to improve reaction efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Differences

  • Naphthalene Modifications : The target compound’s carboxamide group enhances hydrogen-bonding capacity compared to the nitro group in 1-Nitronaphthalene, which is electron-withdrawing and reactive. The 2-oxopyrrolidin-1-yl group in the target compound may improve bioavailability by mimicking peptide backbones, a feature absent in 1-Nitronaphthalene .
  • Safety Considerations : 1-Nitronaphthalene is classified as hazardous, with risks of respiratory irritation and environmental toxicity . The target compound’s safety profile remains uncharacterized, but carboxamides generally exhibit lower acute toxicity compared to nitro derivatives.

Hypothetical Pharmacological Implications

While 1-Nitronaphthalene is primarily an industrial precursor, the target compound’s carboxamide and pyrrolidinone groups align with motifs seen in FDA-approved drugs (e.g., kinase inhibitors like imatinib).

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3}. The compound features a naphthalene backbone with a carboxamide functional group, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate showed notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida tenuis .

Table 1: Antimicrobial Efficacy of Naphthalene Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Methyl 1-{3...Staphylococcus aureus< 32 µg/mL
Methyl 1-{3...Candida tenuis< 64 µg/mL
Methyl 1-{3...Aspergillus niger< 128 µg/mL

Anticancer Activity

In vitro studies have shown that the compound exhibits anticancer properties, particularly against human lung adenocarcinoma cells (A549). The structure-dependent activity was analyzed using MTT assays, revealing that specific substitutions on the phenyl ring significantly enhanced cytotoxicity.

Table 2: Anticancer Activity Against A549 Cells

Compound NameTreatment Concentration (µM)A549 Cell Viability (%)Significance Level
Control-100-
Naphthalene Derivative A10063.4p < 0.05
Naphthalene Derivative B10021.2p < 0.001
Naphthalene Derivative C10038.3p < 0.001

Case Study 1: Antimicrobial Screening

A series of naphthalene derivatives were screened against multidrug-resistant bacterial strains using broth microdilution techniques. The results indicated that certain derivatives displayed potent activity against Gram-positive bacteria, suggesting their potential as therapeutic agents in treating resistant infections .

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) study was conducted to understand how modifications in the chemical structure influence biological activity. The introduction of halogen groups or additional aromatic rings was found to enhance both antimicrobial and anticancer activities significantly .

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